3,7-Dimethoxyflavone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

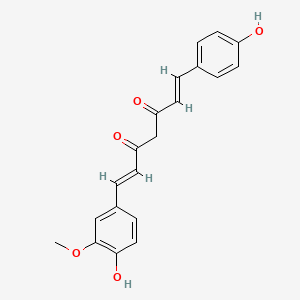

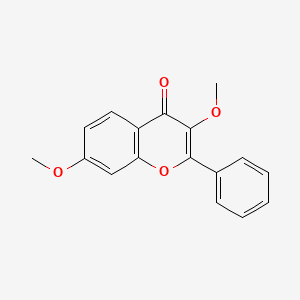

3,7-Dimethoxyflavone is a flavonoid, a type of plant-based compound with antioxidant properties . It’s found in various plants and has been studied for its potential health benefits . It has been found to inhibit the growth of cancer cells by binding to the enzyme prenyltransferase .

Molecular Structure Analysis

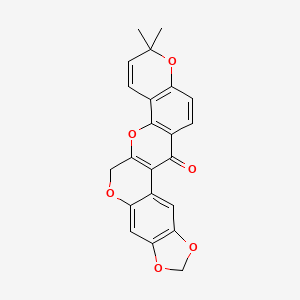

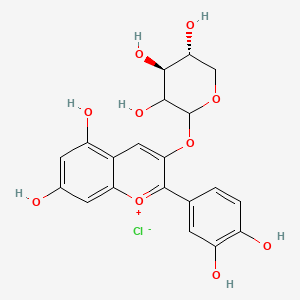

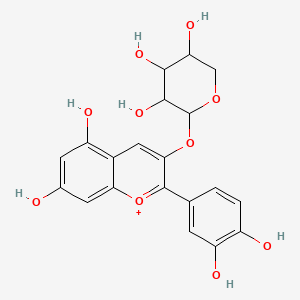

The molecular formula of 3,7-Dimethoxyflavone is C17H14O4 . It has a molecular weight of 282.29 . The structure includes two methoxy groups (OCH3), which make the compound more lipophilic than hydroxyl flavones .Physical And Chemical Properties Analysis

3,7-Dimethoxyflavone is a solid compound . Its properties are influenced by the presence of methoxy groups, which increase its lipophilicity compared to hydroxyl flavones .科学的研究の応用

Anti-Invasive Activity : 3,7-Dimethoxyflavone demonstrated anti-invasive activity at concentrations ranging from 1 to 100 µM without cytotoxic effects in a study on MCF-7/6 human mammary carcinoma cells. This effect was reversible and did not inhibit the growth of cell aggregates or heart fragments in suspension culture (Parmar et al., 1994).

Antidiabetic and Hypolipidemic Effects : A study on streptozotocin-induced diabetic rats found that 5,7-Dimethoxyflavone significantly reduced blood sugar and glycosylated hemoglobin levels. It also increased non-enzymic antioxidants and had a hypolipidemic effect by reducing serum triglycerides and cholesterol levels (Xie, Zhang, & Su, 2019).

Inhibition of Drug Metabolizing Enzymes : 5,7-Dimethoxyflavone, a component of Kaempferia parviflora, inhibited the drug metabolizing enzyme family cytochrome P450 3As, potentially increasing blood concentrations of drugs metabolized by CYP3As (Ochiai et al., 2018).

Pharmacokinetics and Tissue Distribution : A study on mice showed that 5,7-Dimethoxyflavone accumulated significantly in various tissues after oral administration, with the highest accumulation in the gut, liver, and kidney. This could be critical in evaluating the in vivo translation of its beneficial effects (Bei & An, 2016).

Anticancer Activity : 3,7-Dimethoxyflavone showed anticancer properties, as indicated by a study where it inhibited invasive potentials and stemness in glioblastoma multiforme cells. It functioned as a negative agent against the aggressiveness of these cancer cells (Bae et al., 2014).

Antinociceptive Effect : Certain dimethoxy flavones, including 3,7-Dimethoxyflavone, demonstrated significant antinociceptive action in mice, suggesting their potential for pain management (Pandurangan et al., 2014).

Biotransformation by Fungi : Research on biotransformation of 5,7-Dimethoxyflavone by entomopathogenic filamentous fungi indicated the ability of these fungi to selectively demethylate/hydroxylate and glycosylate this compound, potentially creating derivatives with varied biological activities (Łużny et al., 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3,7-dimethoxy-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-8-9-13-14(10-12)21-16(17(20-2)15(13)18)11-6-4-3-5-7-11/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDZOPXQZSXGSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347356 |

Source

|

| Record name | 3,7-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20950-52-1 |

Source

|

| Record name | 3,7-Dimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020950521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1aR,2S,2aR,6aS,7aR)-Decahydro-1a,2a,6,6-tetramethyl-7-oxonaphth[2,3-b]oxiren-2-yl]-hexadecanoic acid methyl ester](/img/no-structure.png)